4-[(1-Phenyl-1H-tetrazol-5-YL)thio]pyrocatechol

Antimicrobial MIC Structure-Activity Relationship

4-[(1-Phenyl-1H-tetrazol-5-yl)thio]pyrocatechol (CAS 42580-28-9) is a synthetic catecholthioether derivative that combines a redox-active pyrocatechol (1,2-benzenediol) moiety with a 1-phenyl-1H-tetrazole-5-thiol fragment via a thioether bridge. It belongs to a class of polyfunctional tetrazolic thioethers that have been systematically evaluated for in vitro antimicrobial activity against both Gram-positive and Gram-negative bacterial strains, as well as the yeast Candida albicans, and for free radical scavenging capacity using DPPH and reducing power assays.

Molecular Formula C13H10N4O2S
Molecular Weight 286.31 g/mol
CAS No. 42580-28-9
Cat. No. B12673470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(1-Phenyl-1H-tetrazol-5-YL)thio]pyrocatechol
CAS42580-28-9
Molecular FormulaC13H10N4O2S
Molecular Weight286.31 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C(=NN=N2)SC3=CC(=C(C=C3)O)O
InChIInChI=1S/C13H10N4O2S/c18-11-7-6-10(8-12(11)19)20-13-14-15-16-17(13)9-4-2-1-3-5-9/h1-8,18-19H
InChIKeyPJZVGBUGVGILFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(1-Phenyl-1H-tetrazol-5-YL)thio]pyrocatechol (CAS 42580-28-9): A Dual-Action Catecholthioether for Antimicrobial and Antioxidant Research


4-[(1-Phenyl-1H-tetrazol-5-yl)thio]pyrocatechol (CAS 42580-28-9) is a synthetic catecholthioether derivative that combines a redox-active pyrocatechol (1,2-benzenediol) moiety with a 1-phenyl-1H-tetrazole-5-thiol fragment via a thioether bridge [1]. It belongs to a class of polyfunctional tetrazolic thioethers [2] that have been systematically evaluated for in vitro antimicrobial activity against both Gram-positive and Gram-negative bacterial strains, as well as the yeast Candida albicans, and for free radical scavenging capacity using DPPH and reducing power assays [1]. This compound serves as a valuable scaffold in medicinal chemistry and antioxidant research, where the tetrazole ring can act as a carboxylic acid bioisostere, and the catechol moiety contributes to electron-donating antioxidant capacity [1].

Why 4-[(1-Phenyl-1H-tetrazol-5-YL)thio]pyrocatechol Cannot Be Interchanged with Related Tetrazole or Benzoxazole Catecholthioethers


Within the catecholthioether chemical series, antimicrobial and antioxidant potencies are exquisitely sensitive to both the heterocyclic moiety (tetrazole vs. benzoxazole) and the substitution pattern on the catechol ring [1]. Compounds sharing the tetrazole-thioether linkage but differing in ring substitution (e.g., tert-butyl, methyl, methoxy, or bromo groups) display divergent minimum inhibitory concentration (MIC) profiles against the same microbial strains [1]. Similarly, the antioxidant capacity measured by DPPH IC₅₀ varies over a 60-fold range among tetrazole-containing analogs, and the rank order of potency differs between DPPH scavenging and reducing power assays [1]. Replacing the tetrazole with a benzoxazole ring further shifts the antimicrobial selectivity from Gram-negative to Gram-positive bacteria [1]. These non-linear structure–activity relationships mean that generalizing results from one catecholthioether to another—even within the same publication series—can lead to incorrect predictions of biological performance, procurement of an unsuitable research tool, or irreproducible experimental outcomes.

Quantitative Differentiation Evidence for 4-[(1-Phenyl-1H-tetrazol-5-YL)thio]pyrocatechol (4A): MIC, DPPH IC₅₀, and Reducing Power vs. Structural Analogs and Reference Standards


Broad-Spectrum Antimicrobial MIC Profile of 4A Against Six Microbial Strains vs. Tetrazole and Benzoxazole Analogs

Compound 4A (the target compound) displays a balanced antimicrobial profile across all six tested microorganisms, with MIC values ranging from 16 µg/mL (Klebsiella pneumoniae, Candida albicans) to 128 µg/mL (Pseudomonas aeruginosa). In contrast, the tert-butyl-substituted analog 1A shows weaker activity against K. pneumoniae and Candida albicans (MIC = 64 and 16 µg/mL, respectively, but 128–256 µg/mL against other strains), while the bromo-substituted analog 5A is essentially inactive against Enterococcus faecium (MIC = 256 µg/mL). The benzoxazole analog 2B shows a markedly different spectrum, being most potent against S. aureus ATCC 25922 (MIC = 16 µg/mL) but weak against E. faecium (MIC = 256 µg/mL) [1]. Reference drugs Sulfamethoxazole and Fluconazole show superior potency (MIC = 2–8 and 4 µg/mL, respectively) but serve as positive controls, not structural analogs [1].

Antimicrobial MIC Structure-Activity Relationship

Superior DPPH Radical Scavenging Activity of 4A vs. Reference Antioxidants Trolox and BHA

In the DPPH radical scavenging assay, compound 4A exhibits an IC₅₀ of 4.5 mM, which is more potent than both the water-soluble vitamin E analog Trolox (IC₅₀ = 5.0 mM) and the synthetic food antioxidant butylated hydroxyanisole (BHA, IC₅₀ = 4.8 mM) [1]. Among tetrazole-containing analogs, 4A is less potent than the methoxy-substituted 2A (IC₅₀ = 0.17 mM) and the methyl-substituted 3A (IC₅₀ = 0.31 mM), but substantially more potent than the sterically hindered tert-butyl analog 1A (IC₅₀ = 1.55 mM) and the bromo-substituted 5A (IC₅₀ = 10 mM) [1]. The rank order for DPPH scavenging among tetrazole derivatives is: 2A (0.17 mM) > 3A (0.31 mM) > 1A (1.55 mM) > 4A (4.5 mM) > Trolox (5.0 mM) > BHA (4.8 mM) > 5A (10 mM) [1].

Antioxidant DPPH Free Radical Scavenging

Reducing Power Assay: 4A Outperforms BHA and Trolox, with Distinct SAR from DPPH

In the reducing power assay, which measures electron-donating capacity via Fe³⁺→Fe²⁺ reduction, compound 4A exhibits an IC₅₀ of 3.8 mM, outperforming both Trolox (IC₅₀ = 4.1 mM) and BHA (IC₅₀ = 3.9 mM) [1]. Notably, 4A's reducing power is comparable to the tert-butyl analog 1A (IC₅₀ = 3.22 mM) and the methyl analog 3A (IC₅₀ = 2.67 mM), but substantially superior to the bromo-substituted 5A (IC₅₀ = 17.23 mM). The rank order of reducing power among tetrazole derivatives differs from the DPPH rank order, indicating that the electron-transfer mechanism probed by reducing power is distinct from the hydrogen-atom-transfer mechanism dominant in DPPH. Specifically, 4A shows relatively stronger performance in reducing power (rank 4 of 8 compounds) than in DPPH (rank 5 of 8) [1].

Antioxidant Reducing Power Electron Transfer

Electrochemical Synthesis Route: Environmentally Friendly Access with High Atom Economy vs. Traditional Multi-Step Methods

The target compound 4A and its analogs are accessible via a one-pot electrooxidative/Michael-type sequential reaction between the parent catechol and 1-phenyl-5-mercaptotetrazole, conducted in an undivided cell at a carbon anode under ambient conditions [2]. This method proceeds with high atom economy—the thioether is formed directly from the electrochemically generated ortho-benzoquinone and the mercaptide nucleophile without requiring protecting groups, catalysts, or stoichiometric oxidants [2]. The final products are obtained in pure form by simple filtration after electrolysis, with no need for chromatographic purification [1]. This contrasts with conventional multi-step syntheses of tetrazole-thioether conjugates that often require pre-functionalization of the catechol, use of toxic solvents, or metal-catalyzed coupling steps [REFS-1, REFS-2].

Electrosynthesis Green Chemistry Scalable Synthesis

Tetrazole vs. Benzoxazole Moiety: Divergent Gram-Negative/Gram-Positive Selectivity

The study by Adibi et al. established a clear heterocycle-dependent selectivity pattern: compounds bearing the tetrazole moiety (1A–5A) were more active against Gram-negative strains (K. pneumoniae, P. aeruginosa), whereas compounds bearing the benzoxazole moiety (1B–3B) were more active against Gram-positive strains (S. aureus, E. faecium) [1]. For the target compound 4A (tetrazole), the MIC against K. pneumoniae is 16 µg/mL, which is 8-fold lower (more potent) than the benzoxazole analog 2B (MIC = 128 µg/mL) [1]. Conversely, 4A's MIC against clinical S. aureus is 64 µg/mL, which is 4-fold higher (less potent) than 2B (MIC = 16 µg/mL) [1]. This heterocycle-driven selectivity inversion has mechanistic implications, potentially reflecting differential penetration of the Gram-negative outer membrane by tetrazole-containing compounds or distinct molecular target preferences [1].

Antimicrobial Selectivity Tetrazole Benzoxazole Gram-negative

Recommended Research and Procurement Scenarios for 4-[(1-Phenyl-1H-tetrazol-5-YL)thio]pyrocatechol (42580-28-9)


Broad-Spectrum Antimicrobial Lead Optimization in Gram-Negative Focused Programs

Procurement of 4A is indicated for medicinal chemistry teams pursuing broad-spectrum antimicrobial leads, particularly where Gram-negative activity (K. pneumoniae MIC = 16 µg/mL; P. aeruginosa MIC = 128 µg/mL) is a priority alongside modest anti-staphylococcal and antifungal activity (C. albicans MIC = 16 µg/mL) [1]. The balanced MIC profile against all six tested microorganisms—superior to heavily substituted analogs such as 5A—makes 4A a suitable starting scaffold for systematic SAR exploration [1].

Antioxidant Tool Compound for Dual-Mechanism (DPPH + Reducing Power) Validation Studies

Researchers requiring a catechol-based antioxidant that outperforms reference standards Trolox (DPPH IC₅₀ = 5.0 mM) and BHA (DPPH IC₅₀ = 4.8 mM; Reducing Power IC₅₀ = 3.9 mM) in both radical scavenging and electron-transfer assays should consider 4A (DPPH IC₅₀ = 4.5 mM; Reducing Power IC₅₀ = 3.8 mM) [1]. Its confirmed activity across two orthogonal antioxidant assays provides mechanistic confidence that is absent in compounds tested in only a single assay format [1].

Green Chemistry and Electrochemical Synthesis Methodology Development

Groups developing environmentally benign synthetic methods can utilize the 4A scaffold as a model system for electrochemical thioetherification. The one-pot, ambient-condition electrosynthesis proceeds in aqueous acetonitrile without protecting groups or metal catalysts, and the product is isolated in pure form by filtration alone [REFS-1, REFS-2]. This contrasts favorably with conventional routes and positions 4A as a benchmark substrate for evaluating novel electrochemical C–S bond-forming methodologies [2].

Tetrazole Bioisostere Scaffold Procurement for Carboxylic Acid Mimicry Programs

In drug design programs where the tetrazole ring serves as a metabolically stable carboxylic acid bioisostere, 4A offers a synthetically accessible entry point that combines the bioisosteric tetrazole with a redox-active catechol reporting group [1]. The electrochemical accessibility and demonstrated biological activity profile support procurement for fragment-based or structure–activity relationship campaigns where both the tetrazole's pKa (~4.5–5.5, mimicking carboxylate) and the catechol's electron-donating properties are therapeutically relevant [REFS-1, REFS-2].

Quote Request

Request a Quote for 4-[(1-Phenyl-1H-tetrazol-5-YL)thio]pyrocatechol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.